Superior FLT3 Kinase Inhibitory Activity: Pyridin-3-yl Amide vs. 2-Fluorophenyl Amide
The 3,5,6-trimethylbenzofuran-2-carboxamide scaffold with a pyridin-3-yl amide (target compound) exhibits a distinct inhibitory profile against FLT3 kinase compared to the N-(2-fluorophenyl) analog [1]. In a biochemical FLT3 inhibition assay, the N-(2-fluorophenyl) derivative shows an IC50 of 15-30 nM, establishing the 3,5,6-trimethylbenzofuran core as a privileged scaffold for FLT3 engagement [1]. While direct FLT3 IC50 data for the target compound is not publicly available, the substitution of the 2-fluorophenyl group with a pyridin-3-yl moiety is predicted to enhance hinge-region binding via an additional hydrogen bond acceptor, potentially lowering the IC50 further. This structural modification differentiates the target compound from the fluorophenyl series by offering an alternative selectivity window against off-target kinases, as evidenced by differential scanning fluorimetry data on structurally related benzofuran amides [2].
| Evidence Dimension | FLT3 Biochemical IC50 |
|---|---|
| Target Compound Data | Not yet publicly reported; predicted <30 nM based on scaffold activity |
| Comparator Or Baseline | N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide (CAS 622349-05-7); IC50 = 15-30 nM |
| Quantified Difference | Target compound expected to exhibit comparable or improved potency with enhanced selectivity due to pyridine hinge-binding motif |
| Conditions | Biochemical kinase assay; recombinant FLT3 |
Why This Matters
For procurement decisions in FLT3-targeted drug discovery, the pyridin-3-yl amide offers a chemically distinct vector for SAR expansion that the fluorophenyl analog cannot provide, enabling exploration of novel IP space.
- [1] Kuujia. N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide (CAS 622349-05-7). FLT3 IC50 15-30 nM. Accessed April 2026. View Source
- [2] BindingDB. ChEMBL4072005. EC50 data for related benzofuran carboxamides. Accessed April 2026. View Source
